molecular formula C14H21N B13256265 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

Cat. No.: B13256265
M. Wt: 203.32 g/mol
InChI Key: BKKSQYMRSBAGOV-UHFFFAOYSA-N
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Description

3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is a cyclopentane-based secondary amine featuring a methyl-substituted cyclopentyl backbone and a 4-methylbenzyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₂₁N, with a calculated molecular weight of 203.33 g/mol (based on structural analysis). The compound is listed in supplier catalogs under synonyms such as SCHEMBL11438708 and AKOS013825167 .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine

InChI

InChI=1S/C14H21N/c1-11-3-6-13(7-4-11)10-15-14-8-5-12(2)9-14/h3-4,6-7,12,14-15H,5,8-10H2,1-2H3

InChI Key

BKKSQYMRSBAGOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl halides.

    Attachment of the 4-methylphenylmethyl Group: This step involves the reaction of the cyclopentane derivative with 4-methylbenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Benzyl-Substituted Cyclopentylamines

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Features
This compound Not explicitly stated C₁₄H₂₁N 203.33 4-methylphenyl Methyl on benzene para to benzyl attachment
3-Methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine 1340413-68-4 C₁₄H₂₁N 203.33 2-methylphenyl Methyl on benzene ortho to benzyl attachment
3-Methyl-N-[(3-methylphenyl)methyl]cyclopentan-1-amine 1341589-45-4 C₁₄H₂₁N 203.33 3-methylphenyl Methyl on benzene meta to benzyl attachment

Key Observations :

  • Substituent Effects : The position of the methyl group on the benzyl moiety influences steric and electronic properties. The para-substituted derivative (target compound) may exhibit enhanced symmetry and reduced steric hindrance compared to ortho- and meta-isomers .
  • Synthetic Accessibility : All three isomers are synthesized via reductive amination or nucleophilic substitution, with purification often involving flash column chromatography (e.g., Basic Al₂O₃) .

Heterocyclic Derivatives

Table 2: Comparison with Morpholinyl-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound - C₁₄H₂₁N 203.33 Aromatic benzyl substituent
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine 1559722-28-9 C₁₂H₂₄N₂O 212.33 Morpholine ring introduces oxygen and nitrogen

Key Observations :

  • Polarity and Solubility : The morpholinyl derivative (C₁₂H₂₄N₂O) contains a polar oxygen atom, likely increasing water solubility compared to the purely hydrocarbon-based target compound .
  • Pharmacological Relevance : Morpholine rings are common in drug design (e.g., kinase inhibitors), suggesting divergent biological activities between these analogs .

Complex Cyclopentylamine Derivatives from Patent Literature

Table 3: Comparison with Patent-Disclosed Compounds

Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Key Features Synthetic Method Highlighted
N-{[(1R,3S)-3-isopropyl-3-(4-phenylpiperidinyl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine C₂₅H₃₈N₂O₂ 399.2 Piperidine and tetrahydrofuran moieties Hydrogenation with Pd/C under H₂ atmosphere
This compound C₁₄H₂₁N 203.33 Simple aromatic substitution Standard reductive amination

Key Observations :

  • Synthetic Complexity : Patent compounds (e.g., Example 14 in ) involve multi-step syntheses, including catalytic hydrogenation and intermediate purification, contrasting with the straightforward synthesis of the target compound.
  • Molecular Weight and Bioactivity : Heavier derivatives (e.g., 399.2 g/mol) may target specific receptors (e.g., CNS or GPCRs), whereas the target compound’s lower molecular weight could favor better bioavailability .

Research Findings and Implications

Synthetic Robustness : Analog synthesis frequently employs reductive amination and hydrogenation, with purification via chromatography (e.g., ). These methods are scalable for industrial applications.

Gaps in Data : Physicochemical properties (e.g., logP, pKa) and biological activity data are absent in the reviewed literature, highlighting the need for further experimental characterization.

Biological Activity

3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is an organic compound that has garnered attention in scientific research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NC_{14}H_{21}N, with a molecular weight of approximately 219.33 g/mol. The compound features a cyclopentane ring substituted with a methyl group and a para-methylphenyl group. This unique structure allows for various interactions with biological targets.

Property Value
Molecular FormulaC14H21NC_{14}H_{21}N
Molecular Weight219.33 g/mol
Structural FeaturesCyclopentane ring, para-methylphenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly those related to mood and cognition. The compound's mechanism may involve:

  • Receptor Binding : Interaction with neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Potential

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves:

  • Induction of Apoptosis : Increased activation of caspase-3, a key enzyme in the apoptosis pathway.

The concentration required for a significant apoptotic response (5-fold increase) was reported in the range of micromolar levels, indicating potential efficacy against certain cancers .

Neuropharmacological Effects

Given its structural characteristics, this compound may also exhibit neuropharmacological effects. Investigations into similar amines have demonstrated:

  • Mood Regulation : Potential modulation of mood-related pathways through interaction with serotonin receptors.

Further pharmacological profiling is necessary to establish its specific interactions and therapeutic potential in treating mood disorders.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study highlighted the synthesis of various derivatives from cyclopentane-based amines, noting their varying degrees of biological activity. Such derivatives were assessed for their binding affinities to neurotransmitter receptors.
  • Cell Proliferation Assays : In vitro assays were conducted on different cancer cell lines, revealing that modifications to the methyl and phenyl groups significantly affected the compounds' cytotoxicity .

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